molecular formula C14H18O2 B14321373 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol CAS No. 105705-98-4

2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol

Cat. No.: B14321373
CAS No.: 105705-98-4
M. Wt: 218.29 g/mol
InChI Key: DJMJKPIOHKKBLO-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol is a bicyclic organic compound characterized by a spiro carbon atom that connects two ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanone with indene derivatives in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Introduction of various functional groups, such as halides, hydroxyl groups, or alkyl groups.

Scientific Research Applications

2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one
  • 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-3’-ylidene

Uniqueness

2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol is unique due to its specific diol functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

105705-98-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,1'-cyclohexane]-4,6-diol

InChI

InChI=1S/C14H18O2/c15-11-8-10-4-7-14(5-2-1-3-6-14)13(10)12(16)9-11/h8-9,15-16H,1-7H2

InChI Key

DJMJKPIOHKKBLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC3=C2C(=CC(=C3)O)O

Origin of Product

United States

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